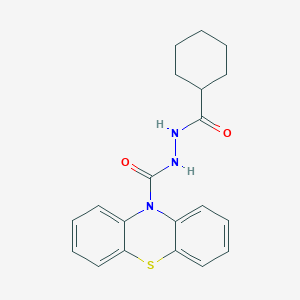![molecular formula C16H17N5O5S B11603275 4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide](/img/structure/B11603275.png)
4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide is a complex organic compound with a molecular formula of C₁₆H₁₇N₅O₅S and an average mass of 391.402 Da This compound is characterized by its unique structure, which includes a diazenyl group, a benzenesulfonamide moiety, and a cyano group
準備方法
The synthesis of 4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide involves multiple steps. One common synthetic route includes the formation of the diazenyl group through the reaction of an appropriate amine with nitrous acid, followed by coupling with a benzenesulfonamide derivative. The reaction conditions typically involve acidic or basic environments, depending on the specific steps involved. Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets. Pathways involved include enzyme inhibition and disruption of protein-protein interactions.
類似化合物との比較
Similar compounds include other diazenylbenzenesulfonamides and cyano-substituted pyridines. Compared to these compounds, 4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
- 4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide
- This compound derivatives with different substituents on the pyridine ring
特性
分子式 |
C16H17N5O5S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
4-[[5-cyano-6-hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17N5O5S/c1-9(22)8-21-15(23)13(7-17)10(2)14(16(21)24)20-19-11-3-5-12(6-4-11)27(18,25)26/h3-6,9,22-23H,8H2,1-2H3,(H2,18,25,26) |
InChIキー |
BSCROCPKBFXNPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CC(C)O)N=NC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603192.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B11603200.png)
![4-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11603204.png)
![(5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603213.png)

![N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11603225.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11603226.png)
![ethyl 7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11603231.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11603234.png)
![2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11603235.png)

![4-ethyl-1-(pentylsulfanyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11603245.png)

![(7Z)-3-(4-chlorophenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603266.png)
